molecular formula C6H5ClFN B1452155 2-Chloro-3-fluoro-6-methylpyridine CAS No. 374633-32-6

2-Chloro-3-fluoro-6-methylpyridine

Cat. No. B1452155
CAS RN: 374633-32-6
M. Wt: 145.56 g/mol
InChI Key: BGDYLOGCMJAUHR-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-methylpyridine is a chemical compound with the molecular formula C6H5ClFN. It has a molecular weight of 145.56 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound and similar compounds has been discussed in several papers . For instance, 3-methylpyridine can be obtained by stepwise chlorination of 2-chloro-3-trichloromethyl pyridine, which is then fluorinated to obtain 2-chloro-3-trifluoromethyl pyridine . Another method involves the diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing a 40% pyridine solution .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored in an inert atmosphere at temperatures between 2-8°C .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Chloro-3-fluoro-6-methylpyridine in laboratory experiments is its high purity. Additionally, it is relatively inexpensive and can be synthesized in large quantities. However, it is also important to note that this compound is a highly reactive compound and should be handled with caution. Additionally, it is important to note that this compound is not approved for use in humans and should not be used in clinical trials.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-3-fluoro-6-methylpyridine. These include further studies into its mechanism of action, as well as its potential applications in drug development and medical treatments. Additionally, further research into its biochemical and physiological effects could lead to new and innovative uses for this compound. Finally, research into its synthesis and purification methods could lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

2-Chloro-3-fluoro-6-methylpyridine is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of other organic compounds, such as pyridines, quinolines, and pyrrolidines. It is also used as a reagent for the synthesis of heterocyclic compounds, as well as for the preparation of fluorinated compounds. Additionally, this compound has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-chloro-3-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYLOGCMJAUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654061
Record name 2-Chloro-3-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374633-32-6
Record name 2-Chloro-3-fluoro-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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